molecular formula C21H19ClF2N2O3S B2964483 6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251699-22-5

6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2964483
CAS No.: 1251699-22-5
M. Wt: 452.9
InChI Key: QCOOIMYBYSBOBK-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative characterized by a 1,1-dione core substituted with chlorine at position 6, a 3,5-difluorophenyl group at position 4, and a 4-methylpiperidine-1-carbonyl moiety at position 2.

Properties

IUPAC Name

[6-chloro-4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF2N2O3S/c1-13-4-6-25(7-5-13)21(27)20-12-26(17-10-15(23)9-16(24)11-17)18-8-14(22)2-3-19(18)30(20,28)29/h2-3,8-13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOOIMYBYSBOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H19ClF2N2O2S\text{C}_{18}\text{H}_{19}\text{ClF}_{2}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a benzothiazine core with a chloro substituent and fluorinated phenyl ring, which may contribute to its biological activity.

Recent studies have indicated that compounds similar to this benzothiazine derivative exhibit various mechanisms of action:

  • AMPA Receptor Modulation : Compounds in this class have been noted for their role as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
  • Neurotransmitter Regulation : Research has shown that derivatives can increase levels of neurotransmitters like acetylcholine and serotonin in the hippocampus, enhancing cognitive functions .

Neuroprotective Effects

The modulation of AMPA receptors by benzothiazine derivatives indicates potential neuroprotective effects. These compounds may help mitigate excitotoxicity associated with neurodegenerative diseases .

Study 1: Neurotransmitter Release

In a study involving microdialysis in mice, it was observed that the compound could cross the blood-brain barrier and significantly increase neurotransmitter levels in the hippocampus. This suggests a potential application in treating cognitive disorders .

Study 2: Antifungal Mechanism

Another study highlighted that FS5 not only acted directly on fungal cells but also enhanced natural immune responses against infections. This dual action could position similar compounds as valuable adjuncts in antifungal therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
FS5AntifungalIncreases neutrophil levels
7-Chloro-5-(furan-3-yl)benzothiadiazineNeuroprotectiveAMPA receptor modulation
6-chloro derivativeCognitive enhancementIncreases acetylcholine and serotonin levels

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related agrochemicals and bioactive molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Use Efficacy Notes
6-Chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione Benzothiazine-1,1-dione 6-Cl, 4-(3,5-F₂Ph), 2-(4-Me-piperidine-CO) Undisclosed (research phase) Hypothesized enhanced metabolic stability due to piperidine-carbonyl chain
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) Pyrrole-2,5-dione 3,4-Cl₂, 1-(4-FPh) Fungicide Broad-spectrum antifungal activity; limited solubility in aqueous media
Chromafenozide Dihydrobenzopyran 2-(3,5-dimethylbenzoyl)-2-(tert-butyl)hydrazide Insect growth regulator Targets ecdysone receptors; high selectivity for Lepidoptera
Pyracarbolid Dihydropyran 6-Me, N-phenylcarboxamide Fungicide Inhibits mitochondrial respiration; resistance reported in some fungal strains

Key Findings from Structural Analysis

Piperidine vs. Hydrazide Moieties: Unlike Chromafenozide’s hydrazide group, the 4-methylpiperidine-carbonyl chain in the target compound may reduce hydrolysis susceptibility, extending half-life in biological systems .

Chlorine Positioning : The 6-Cl substituent on the benzothiazine ring aligns with pyracarbolid’s 6-methyl group, suggesting steric or electronic modulation of enzyme interactions.

Research Findings and Mechanistic Insights

  • Hypothetical Targets: Benzothiazine derivatives are known inhibitors of proteases or kinases. The chlorine and fluorine substituents may enhance interactions with catalytic residues, as seen in Fluoroimide’s inhibition of fungal cytochrome P450 enzymes .
  • Toxicity Profile: Piperidine-containing compounds often exhibit lower acute toxicity compared to hydrazides (e.g., Chromafenozide), which require metabolic activation for efficacy.
  • Synthetic Accessibility : The benzothiazine scaffold is synthetically challenging due to regioselectivity in dione formation. Analogues like pyracarbolid are simpler to produce, highlighting a trade-off between complexity and functionality.

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